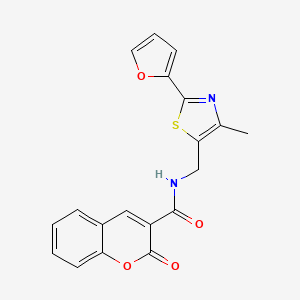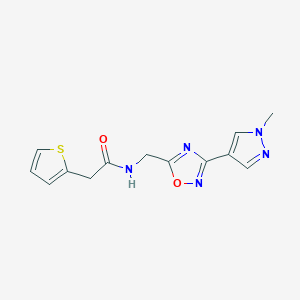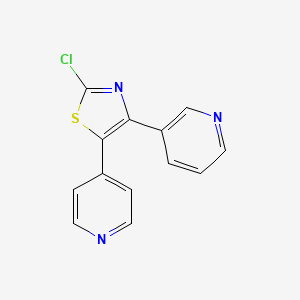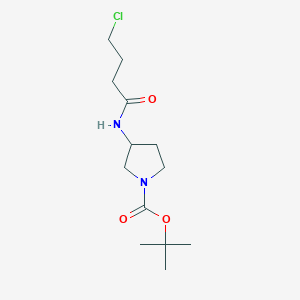![molecular formula C13H9NO3S B2711827 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid CAS No. 462067-71-6](/img/structure/B2711827.png)
6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid is a chemical compound with the molecular formula C13H9NO3S and a molecular weight of 259.28 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9NO3S/c1-17-9-2-3-10-7(5-9)4-8-6-11(13(15)16)18-12(8)14-10/h2-6H,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 259.28 and a molecular formula of C13H9NO3S . Additional properties such as solubility, melting point, and boiling point may be available in specialized chemical databases.Scientific Research Applications
Organic Synthesis and Chemical Properties
6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid derivatives have been synthesized and characterized to explore their chemical properties and potential applications in organic chemistry. For instance, the microwave-induced synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters demonstrates an efficient method for preparing these compounds, highlighting their antibacterial activity (Raghavendra, Naik, & Sherigara, 2006). This suggests their potential use in developing antimicrobial agents.
Antimicrobial and Antitubercular Activity
Several studies have focused on the antimicrobial and antitubercular potential of this compound derivatives. For instance, the synthesis and evaluation of fused thieno-/furo-quinoline compounds for anti-tubercular activity have shown promising results, with some compounds displaying higher activity than existing drugs like ethambutol (Akula, Yogeeswari, Sriram, Jha, & Bhattacharya, 2016). This indicates the potential of these compounds in the treatment of tuberculosis.
Fluorescent Probes and Biomedical Analysis
The novel fluorophore 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, showcases strong fluorescence in a wide pH range of aqueous media, making it suitable for biomedical analysis (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004). Its stability and strong fluorescence under various conditions suggest its utility as a fluorescent labeling reagent in the detection of biological molecules.
Photobiological Studies and Photochemotherapeutic Agents
Research into novel angular furo and thieno-quinolinones for potential photochemotherapeutic applications has revealed certain derivatives with increased antiproliferative activity and decreased toxic side effects (Fossa, Mosti, Menozzi, Marzano, Baccichetti, & Bordin, 2002). These findings underscore the therapeutic potential of this compound derivatives in the treatment of various diseases through photochemotherapy.
Safety and Hazards
properties
IUPAC Name |
6-methoxythieno[2,3-b]quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c1-17-9-2-3-10-7(5-9)4-8-6-11(13(15)16)18-12(8)14-10/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVNOSXZCMYLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-tert-butyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2711745.png)

![5-((4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2711747.png)
![4-[(2E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoylamino]benzoic acid](/img/structure/B2711749.png)


![6-(5-Chloro-2-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2711753.png)

![N-(1-cyano-1-methylethyl)-2-{4-[1-(2-fluorophenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2711758.png)


![Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2711763.png)
